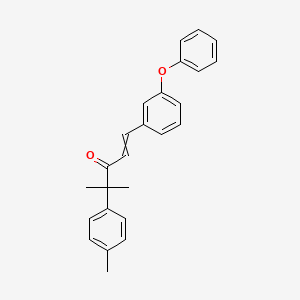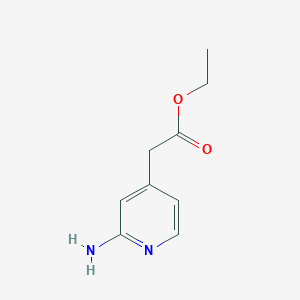![molecular formula C11H5BrClN3O B8626941 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B8626941.png)
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrimidine ring with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-chloro-3-formylpyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .
Scientific Research Applications
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific combination of a bromophenyl group and a chloro-oxazolo-pyrimidine scaffold, which imparts distinct electronic and steric properties that can be exploited in drug design and development .
Properties
Molecular Formula |
C11H5BrClN3O |
|---|---|
Molecular Weight |
310.53 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H5BrClN3O/c12-7-3-1-6(2-4-7)9-15-8-5-14-11(13)16-10(8)17-9/h1-5H |
InChI Key |
DFMVAHQSURUZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CN=C(N=C3O2)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

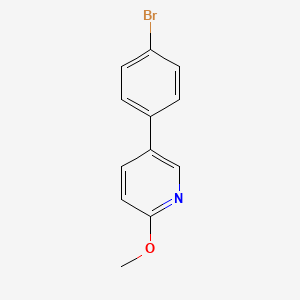
![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine](/img/structure/B8626872.png)
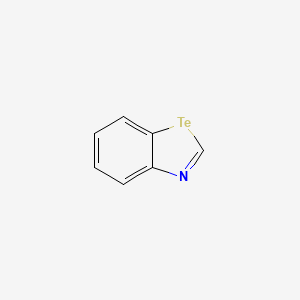
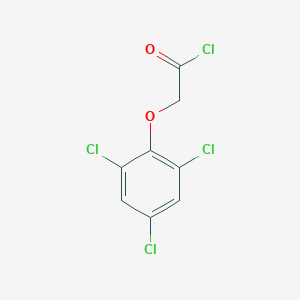
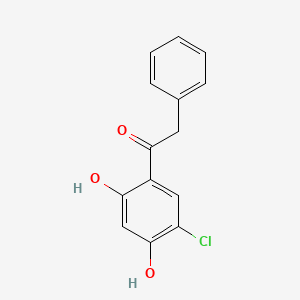
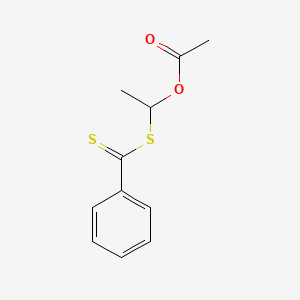

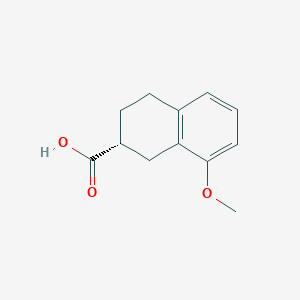
![2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)propan-1-ol](/img/structure/B8626906.png)
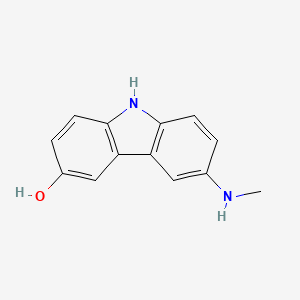
![7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B8626920.png)
